N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a synthetic small-molecule compound featuring a benzothiazole core fused with a tetrahydrothienopyridine scaffold. The 6-ethyl substituent on the tetrahydrothienopyridine ring distinguishes it from structural analogs, while the 4-methylbenzamide moiety and hydrochloride salt enhance solubility and bioavailability.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2.ClH/c1-3-27-13-12-17-20(14-27)30-24(26-22(28)16-10-8-15(2)9-11-16)21(17)23-25-18-6-4-5-7-19(18)29-23;/h4-11H,3,12-14H2,1-2H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGGBYSGVQGFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity against various targets, includingMycobacterium tuberculosis and Staphylococcus aureus .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets and induce changes that lead to their anti-tubercular and antibacterial effects.
Biochemical Pathways
Benzothiazole derivatives have been reported to interfere with the normal functioning of their targets, leading to downstream effects that contribute to their anti-tubercular and antibacterial activities.
Pharmacokinetics
A favorable pharmacokinetic profile has been reported for some benzothiazole derivatives.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a complex organic compound with notable biological activities. This article synthesizes existing research findings regarding its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The compound features a unique hybrid structure that includes a benzothiazole moiety, a tetrahydrothieno-pyridine framework, and an amide functional group. Its molecular formula can be represented as C₁₈H₁₈ClN₃OS. The presence of these functional groups is pivotal in determining its biological activity.
Crystal Structure Analysis
Recent studies have employed X-ray crystallography to elucidate the molecular geometry and packing of the compound. For instance, the benzothiazole and thieno-pyridine rings exhibit significant π-stacking interactions, which may influence the compound's binding affinity to biological targets .
Research indicates that this compound acts as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme involved in DNA repair mechanisms. Inhibition of APE1 has been linked to enhanced cytotoxicity in cancer cells when combined with alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) . The compound demonstrated low micromolar activity against APE1 in biochemical assays.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the benzothiazole and thieno-pyridine portions significantly affect the inhibitory potency against APE1. For instance, analogs with varying substitutions on the benzothiazole ring have shown differential potency, suggesting that specific electronic and steric properties are crucial for optimal enzyme binding .
In Vitro Studies
In vitro evaluations have shown that this compound exhibits favorable pharmacokinetic properties. It has demonstrated good absorption and distribution profiles in cellular models. Notably, it potentiates DNA damage when used in combination with other chemotherapeutic agents .
Case Studies
Several case studies have documented the efficacy of this compound in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 5.0 | Enhanced cytotoxicity with MMS |
| MCF7 | 8.0 | Increased apoptosis rates |
| A549 | 12.0 | Synergistic effects with TMZ |
These findings underscore the potential of this compound as a novel therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Impact on APE1 Inhibition :
- Compound 3 exhibits IC₅₀ values in the low micromolar range (10–20 µM) against purified APE1 and retains activity in cellular assays .
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles
- Compound 3 : Demonstrates favorable PK properties, including plasma and brain exposure in mice after intraperitoneal administration, with a plasma half-life of ~4 hours .
- Target Compound : The hydrochloride salt likely enhances aqueous solubility compared to the free base form of Compound 3, which may improve oral bioavailability. However, experimental PK data for the ethyl-substituted derivative remain unpublished.
Data Table: Comparative Analysis of Key Parameters
Mechanistic and Therapeutic Implications
- Solubility and CNS Penetration : The hydrochloride salt in the target compound could improve blood-brain barrier penetration, a critical factor for targeting APE1 in brain tumors.
- Synergy with Alkylating Agents : Both compounds enhance the cytotoxicity of temozolomide and methyl methanesulfonate in vitro, suggesting a shared mechanism of chemosensitization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
